Methyl 3-[(4-chloro-2-iodophenoxy)methyl]benzoate
Overview
Description
“Methyl 3-[(4-chloro-2-iodophenoxy)methyl]benzoate” is a chemical compound with the CAS Number: 1924165-71-8 . Its molecular formula is C15H12ClIO3 and it has a molecular weight of 416.64 . The IUPAC name for this compound is methyl 3- (2- (4-chloro-2-iodophenoxy)ethyl)benzoate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C16H14ClIO3/c1-20-16(19)12-4-2-3-11(9-12)7-8-21-15-6-5-13(17)10-14(15)18/h2-6,9-10H,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 402.61 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Fluoride Chemosensors :
- Methyl 3-[(4-chloro-2-iodophenoxy)methyl]benzoate has been studied for its application in fluoride chemosensors. These chemosensors, containing phenol hydroxyl and 1,3,4-oxadiazole groups, show potential for fluoride sensing, displaying color changes and optical shifts upon addition of fluoride (Ma et al., 2013).
Synthesis of Novel Heterocyclic Systems :
- This compound has been used in the synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, a novel heterocyclic system. The synthesis involves a tandem cyclization process (Yahodkina-Yakovenko et al., 2018).
Photochemistry in Organic Chemistry :
- Studies have explored the photochemistry of related compounds, like 2-alkoxymethyl-5-methylphenacyl chloride and benzoate, highlighting the potential for selective photoreactions, which may be useful in synthetic organic chemistry (Plíštil et al., 2006).
Electrochemical Oxidation :
- Research on compounds like 4-chloro-3-methyl phenol, which share structural similarities, has provided insights into the electrochemical oxidation processes. These studies offer potential applications in environmental chemistry and waste treatment (Song et al., 2010).
Molecular Structure Analysis :
- Analysis of the molecular structure of various related compounds, including their crystallographic properties and intermolecular interactions, has been a focus of research. This information is vital for understanding the chemical behavior and potential applications of these compounds (Li et al., 2005).
Liquid Crystal Research :
- The compound has been involved in research on liquid crystals, particularly in understanding the effect of molecular structure on mesophase behavior. Such studies are crucial for the development of advanced materials and display technologies (Naoum et al., 2011).
properties
IUPAC Name |
methyl 3-[(4-chloro-2-iodophenoxy)methyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClIO3/c1-19-15(18)11-4-2-3-10(7-11)9-20-14-6-5-12(16)8-13(14)17/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTRLFNQRGDYEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=C(C=C(C=C2)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClIO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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